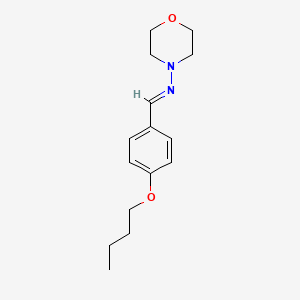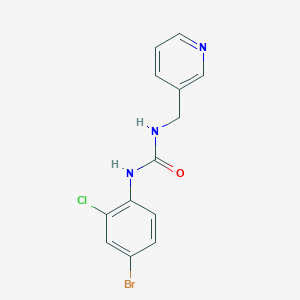![molecular formula C13H18ClNO B5858686 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent agonist of the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in several physiological and pathological processes, including pain perception, depression, and neurodegenerative diseases.
作用机制
The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of several cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine leads to the modulation of these processes, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in several neurological disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for the investigation of the specific effects of sigma-1 receptor activation without interference from other receptors. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans. Additionally, the synthesis of the compound is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the investigation of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine. One area of research is the development of more selective and potent sigma-1 receptor agonists for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the observed pharmacological effects of the compound. Additionally, the safety and efficacy of the compound in humans should be further investigated to determine its potential as a therapeutic agent.
合成方法
The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-chloro-4-methylphenol with 2-(2-bromoethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or N-methylpyrrolidone. The product is then purified by column chromatography or recrystallization.
科学研究应用
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOCTJKHQFBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chloro-4-methylphenoxy)ethyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)



![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)
